molecular formula C9H13NO4 B7908236 (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate

(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate

Cat. No.: B7908236
M. Wt: 199.20 g/mol
InChI Key: DUGXBGWTWDCGNP-KZYPOYLOSA-N
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Description

(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate is a chemical compound with the molecular formula C9H11NO3·H2O. It is the hydrate form of DL-β-phenylserine, specifically in the threo configuration. This compound is known for its use in various scientific research applications, particularly in the synthesis of cyclic pentapeptides and its analgesic activity in biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Threo-3-phenylserine hydrate can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with glycine in the presence of a base, followed by the reduction of the resulting Schiff base. The reaction conditions typically involve:

    Reactants: Benzaldehyde, glycine

    Catalyst: Base (e.g., sodium hydroxide)

    Solvent: Aqueous or organic solvent

    Temperature: Room temperature to moderate heating

Industrial Production Methods

In industrial settings, the production of DL-Threo-3-phenylserine hydrate may involve more scalable and efficient processes. These methods often include:

    Batch or continuous flow reactors: To ensure consistent product quality and yield

    Purification steps: Such as crystallization or chromatography to obtain the desired purity level of 98%

Chemical Reactions Analysis

Types of Reactions

DL-Threo-3-phenylserine hydrate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo compounds

    Reduction: Formation of amino alcohols

    Substitution: Introduction of different functional groups

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride

    Substitution: Conditions involving halogenating agents or nucleophiles

Major Products

    Oxidation: Phenylglyoxylic acid derivatives

    Reduction: Phenylserinol

    Substitution: Various substituted phenylserine derivatives

Scientific Research Applications

DL-Threo-3-phenylserine hydrate is widely used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism by which DL-Threo-3-phenylserine hydrate exerts its effects involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes and receptors involved in pain modulation and peptide synthesis

    Pathways: Inhibition of specific enzymes or activation of receptors that lead to analgesic effects or peptide formation

Comparison with Similar Compounds

DL-Threo-3-phenylserine hydrate can be compared with other similar compounds to highlight its uniqueness:

    DL-β-Phenylserine: Similar in structure but differs in configuration and hydration state.

    L-Phenylalanine: An essential amino acid with a similar aromatic side chain but lacks the hydroxyl group present in DL-Threo-3-phenylserine.

    DL-3,4-Dihydroxyphenylserine: Contains additional hydroxyl groups, leading to different chemical properties and biological activities.

List of Similar Compounds

  • DL-β-Phenylserine
  • L-Phenylalanine
  • DL-3,4-Dihydroxyphenylserine

Properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2/t7-,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGXBGWTWDCGNP-KZYPOYLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)N)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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